(4-BENZOYLPIPERAZINO){3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]PHENYL}METHANONE
Overview
Description
(4-BENZOYLPIPERAZINO){3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]PHENYL}METHANONE is a complex organic compound that features a combination of benzoylpiperazine and indene moieties
Scientific Research Applications
(4-BENZOYLPIPERAZINO){3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]PHENYL}METHANONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is explored for its potential therapeutic applications, such as drug development for various diseases.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZOYLPIPERAZINO){3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]PHENYL}METHANONE typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the condensation of an amine, formaldehyde, and a ketone. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
(4-BENZOYLPIPERAZINO){3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]PHENYL}METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share the indene moiety and exhibit similar biological activities.
Piperazine Derivatives: These compounds share the piperazine moiety and are used in various therapeutic applications.
Benzoyl Compounds: These compounds share the benzoyl group and are involved in various chemical reactions.
Uniqueness
(4-BENZOYLPIPERAZINO){3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]PHENYL}METHANONE is unique due to its combination of benzoylpiperazine and indene moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.
Properties
IUPAC Name |
[4-[3-(2,3-dihydro-1H-inden-5-yloxymethyl)benzoyl]piperazin-1-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3/c31-27(23-7-2-1-3-8-23)29-14-16-30(17-15-29)28(32)25-11-4-6-21(18-25)20-33-26-13-12-22-9-5-10-24(22)19-26/h1-4,6-8,11-13,18-19H,5,9-10,14-17,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVAXKOCMDPVJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC(=CC=C3)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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